molecular formula C37H47N5O13S2 B12381399 AF488 NHS ester (diTEA)

AF488 NHS ester (diTEA)

Cat. No.: B12381399
M. Wt: 833.9 g/mol
InChI Key: WFGBUIBMZWKBKJ-UHFFFAOYSA-N
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Description

AF488 NHS ester (diTEA) is a multifunctional dye widely used in biological experiments. It is known for its bright green fluorescence, which is ideally suited for the 488 nm laser line. This compound is water-soluble and pH-insensitive, making it a popular choice for stable signal generation in imaging and flow cytometry .

Preparation Methods

Synthetic Routes and Reaction Conditions

AF488 NHS ester (diTEA) is typically synthesized by reacting Alexa Fluor 488 dye with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as diisopropylcarbodiimide (DIC). The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) or dimethylsulfoxide (DMSO) at room temperature. The resulting NHS ester is then purified using gel filtration or dialysis .

Industrial Production Methods

Industrial production of AF488 NHS ester (diTEA) follows similar synthetic routes but on a larger scale. The process involves the use of high-quality reagents and solvents to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then subjected to rigorous quality control measures to ensure it meets industry standards .

Chemical Reactions Analysis

Types of Reactions

AF488 NHS ester (diTEA) primarily undergoes nucleophilic substitution reactions. It reacts with primary amines (R-NH2) present in proteins, peptides, and other amine-containing molecules. This reaction forms a stable amide bond, resulting in the conjugation of the dye to the target molecule .

Common Reagents and Conditions

The reaction typically involves the use of sodium bicarbonate buffer (pH 8.3) to maintain an optimal pH for the reaction. The NHS ester is dissolved in anhydrous DMF or DMSO and added to the target molecule solution. The reaction is carried out at room temperature for about an hour .

Major Products

The major product of the reaction is the AF488-labeled conjugate, which exhibits brighter fluorescence and greater photostability compared to other spectrally similar fluorophores .

Scientific Research Applications

AF488 NHS ester (diTEA) has a wide range of applications in scientific research:

Mechanism of Action

AF488 NHS ester (diTEA) exerts its effects by forming a stable amide bond with primary amines on target molecules. This conjugation results in the incorporation of the fluorescent dye into the target molecule, allowing for its detection and visualization. The dye’s fluorescence properties enable researchers to track and analyze the labeled molecules in various biological and chemical systems .

Comparison with Similar Compounds

AF488 NHS ester (diTEA) is unique due to its high fluorescence quantum yield and photostability. It is spectrally similar to other dyes such as fluorescein isothiocyanate (FITC) and Oregon Green 488 but offers brighter fluorescence and greater stability . Other similar compounds include:

AF488 NHS ester (diTEA) stands out due to its superior performance in various applications, making it a preferred choice for researchers in multiple fields.

Properties

Molecular Formula

C37H47N5O13S2

Molecular Weight

833.9 g/mol

IUPAC Name

3-amino-6-azaniumylidene-9-[2-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-5-sulfoxanthene-4-sulfonate;N,N-diethylethanamine

InChI

InChI=1S/C25H17N3O13S2.2C6H15N/c26-15-5-3-12-19(11-2-1-10(9-14(11)24(31)32)25(33)41-28-17(29)7-8-18(28)30)13-4-6-16(27)23(43(37,38)39)21(13)40-20(12)22(15)42(34,35)36;2*1-4-7(5-2)6-3/h1-6,9,26H,7-8,27H2,(H,31,32)(H,34,35,36)(H,37,38,39);2*4-6H2,1-3H3

InChI Key

WFGBUIBMZWKBKJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC.CCN(CC)CC.C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=[NH2+])C(=C4OC5=C3C=CC(=C5S(=O)(=O)[O-])N)S(=O)(=O)O)C(=O)O

Origin of Product

United States

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